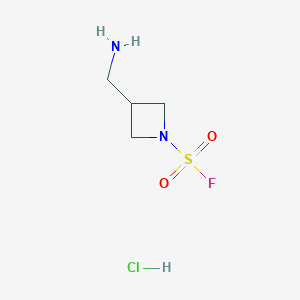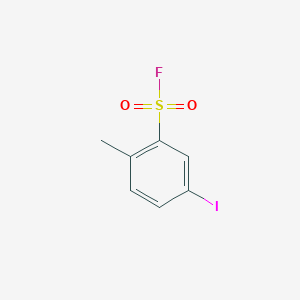
5-iodo-2-methylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-2-methylbenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C7H6FIO2S It is characterized by the presence of an iodine atom, a methyl group, and a sulfonyl fluoride group attached to a benzene ring
Mechanism of Action
Mode of Action
Sulfonyl fluorides are known to be reactive electrophiles that can form covalent bonds with nucleophilic amino acids in proteins . This suggests that 5-iodo-2-methylbenzene-1-sulfonyl fluoride may interact with its targets by forming covalent bonds .
Biochemical Pathways
The compound’s potential to form covalent bonds with proteins suggests that it could affect a variety of biochemical pathways depending on the specific proteins it targets .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability .
Result of Action
The ability of sulfonyl fluorides to form covalent bonds with proteins suggests that the compound could potentially alter protein function, leading to various cellular effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the iodine and methyl groups are introduced to the benzene ring, followed by sulfonylation using sulfonyl fluoride reagents .
Industrial Production Methods
Industrial production methods for 5-iodo-2-methylbenzene-1-sulfonyl fluoride are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
5-iodo-2-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl fluoride group can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or peracids may be used.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-iodo-2-methylbenzene-1-sulfonyl fluoride has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-iodo-2-methylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-methylbenzenesulfonyl fluoride: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-bromo-2-methylbenzenesulfonyl fluoride: Contains a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness
5-iodo-2-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both an iodine atom and a sulfonyl fluoride group. This combination imparts distinct reactivity patterns, making it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
5-iodo-2-methylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNJKIBBPHYWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
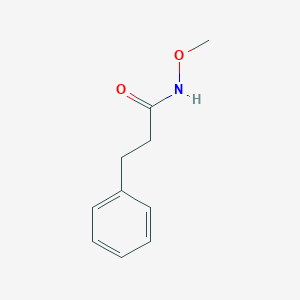
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
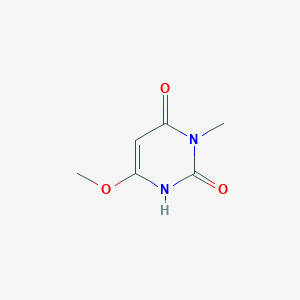
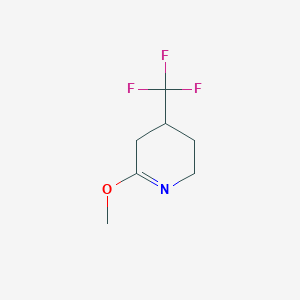
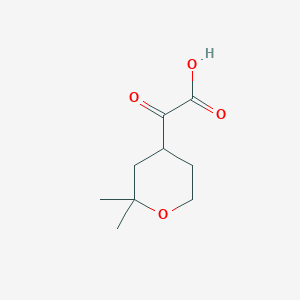
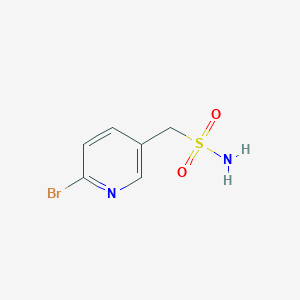
![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
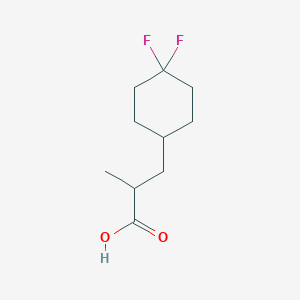
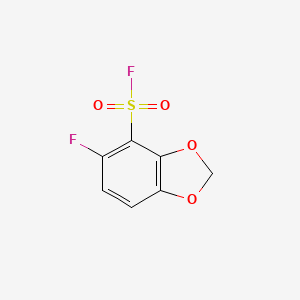
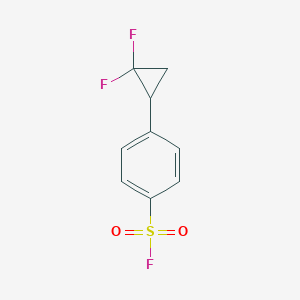
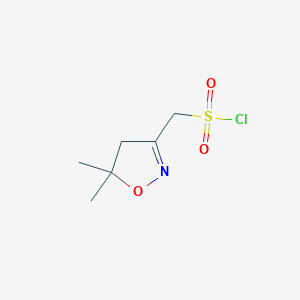
![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)

